molecular formula C14H9FO4 B6369466 2-(3-Carboxy-5-fluorophenyl)benzoic acid CAS No. 1261941-40-5

2-(3-Carboxy-5-fluorophenyl)benzoic acid

Cat. No.: B6369466
CAS No.: 1261941-40-5
M. Wt: 260.22 g/mol
InChI Key: YJKCIYHQEJDWHK-UHFFFAOYSA-N
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Description

2-(3-Carboxy-5-fluorophenyl)benzoic acid is an organic compound with the molecular formula C14H9FO4 It is a derivative of benzoic acid, featuring a fluorine atom and a carboxyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxy-5-fluorophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxy-5-fluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3-Carboxy-5-fluorophenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Carboxy-5-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and fluorine groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Carboxy-2-fluorophenyl)benzoic acid
  • 2-(4-Carboxy-5-fluorophenyl)benzoic acid
  • 2-(3-Carboxy-4-fluorophenyl)benzoic acid

Uniqueness

2-(3-Carboxy-5-fluorophenyl)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom and the carboxyl group in specific positions on the biphenyl structure provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-carboxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKCIYHQEJDWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683326
Record name 5'-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-40-5
Record name 5'-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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